ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
CAS No.:
Cat. No.: VC15138677
Molecular Formula: C25H24N4O5
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N4O5 |
|---|---|
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | ethyl 3-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C25H24N4O5/c1-3-33-20-10-8-17(9-11-20)21-15-22-24(31)28(12-13-29(22)27-21)16-23(30)26-19-7-5-6-18(14-19)25(32)34-4-2/h5-15H,3-4,16H2,1-2H3,(H,26,30) |
| Standard InChI Key | WIXHZGPWCRSYFM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4)C(=O)OCC |
Introduction
Molecular Formula and Weight
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Molecular Formula: C23H22N4O5
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Molecular Weight: Approximately 434.45 g/mol
Functional Groups
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Aromatic rings (benzene and pyrazine)
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Amide (-CONH-) group
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Ester (-COOEt) group
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Ketone (C=O) within the pyrazolo[1,5-a]pyrazine framework
Synthesis Pathway
The synthesis of such compounds typically involves multiple steps to assemble the heterocyclic core, followed by functionalization. A plausible synthetic route could include:
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Formation of the Pyrazolo[1,5-a]pyrazine Core:
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Condensation of hydrazine derivatives with diketones under acidic or basic conditions.
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Cyclization to form the fused heterocyclic system.
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Introduction of the 4-Ethoxyphenyl Group:
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Electrophilic substitution or coupling reactions to attach the phenyl group with an ethoxy substituent.
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Amide Bond Formation:
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Reaction of the pyrazolo[1,5-a]pyrazine derivative with acetyl chloride or acetic anhydride to introduce the acetyl group.
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Subsequent coupling with 3-amino benzoic acid or its derivatives.
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Esterification:
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Esterification of the carboxylic acid group using ethanol under acidic conditions to yield the ethyl ester.
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Spectroscopic Characterization
The compound's structure can be confirmed using various spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | Peaks for C=O (amide and ester), N-H stretch, aromatic C-H |
| NMR Spectroscopy | Signals for aromatic protons, ethoxy group (CH3 and CH2), amide NH |
| Mass Spectrometry | Molecular ion peak at m/z = 434 confirming molecular weight |
Potential Applications
Compounds with similar structures often exhibit diverse biological activities due to their ability to interact with biological macromolecules. Potential applications include:
Pharmacological Activities
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Anticancer: Pyrazolo[1,5-a]pyrazine derivatives are known to inhibit kinases involved in cell proliferation.
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Antimicrobial: The presence of amide and ester groups may enhance binding to bacterial enzymes.
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Anti-inflammatory: Aromatic and heterocyclic systems often show inhibitory effects on inflammatory pathways.
Molecular Docking Studies
Such compounds are candidates for computational studies to predict binding affinities with targets like enzymes or receptors (e.g., CYP450 enzymes).
Challenges
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Complex synthesis involving multiple steps.
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Stability issues due to ester hydrolysis under physiological conditions.
Future Directions
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Optimization of synthetic routes for higher yields.
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Structural modifications to improve bioavailability and target specificity.
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In-depth biological evaluations for therapeutic applications.
This compound represents a promising scaffold in medicinal chemistry, warranting further exploration for drug development and other applications in materials science or catalysis.
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